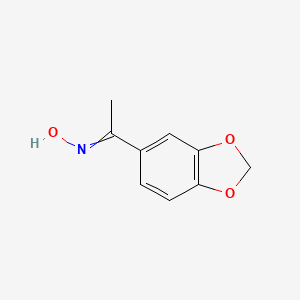

Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime

Description

Contextualization within Oxime Chemistry and Benzodioxole Derivatives

Ethanone (B97240), 1-(1,3-benzodioxol-5-yl)-, oxime is a ketoxime, a class of organic compounds characterized by the C=N-OH functional group. Oximes are widely recognized for their versatile reactivity and are key intermediates in numerous organic transformations. The classical synthesis of oximes involves the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). In the case of the title compound, the precursor is 1-(1,3-benzodioxol-5-yl)ethanone, a common intermediate in the synthesis of various organic molecules.

The benzodioxole ring system, a prominent feature of this molecule, is a common scaffold in a vast number of naturally occurring and synthetic compounds with diverse biological activities. This moiety is known to influence the pharmacokinetic and pharmacodynamic properties of molecules in which it is present. The combination of the oxime functional group with the benzodioxole ring in Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime makes it a valuable subject for research, bridging the chemistry of these two important classes of compounds.

Table 1: Physicochemical Properties of 1-(1,3-Benzodioxol-5-yl)ethanone (Precursor)

| Property | Value |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 87-90 °C |

| Boiling Point | 287-288 °C |

| CAS Number | 3162-29-6 |

Interdisciplinary Relevance in Organic Synthesis and Mechanistic Studies

The unique structural features of this compound make it a compound of interdisciplinary relevance, particularly in the fields of organic synthesis and mechanistic studies.

In organic synthesis , this oxime can serve as a precursor to a variety of other functional groups and molecular architectures. One of the most notable reactions of oximes is the Beckmann rearrangement, an acid-catalyzed transformation of an oxime to an amide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The Beckmann rearrangement of this compound would be expected to yield N-(1,3-benzodioxol-5-yl)acetamide, a compound with potential applications in medicinal and materials chemistry. The stereospecificity of the Beckmann rearrangement, where the group anti-periplanar to the hydroxyl group on the nitrogen migrates, makes it a powerful tool for stereoselective synthesis. wikipedia.org

Furthermore, the oxime functionality can be reduced to form primary amines or hydrolyzed back to the corresponding ketone, highlighting its role as a versatile protecting group for the carbonyl functionality. The benzodioxole ring itself can be a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse properties.

In the realm of mechanistic studies , the compound can be utilized to investigate the electronic and steric effects of the benzodioxole moiety on the reactivity of the oxime group. For instance, studying the kinetics and regioselectivity of the Beckmann rearrangement of this specific oxime can provide valuable insights into the migratory aptitude of the benzodioxol-containing aryl group versus the methyl group. Such studies contribute to a deeper understanding of reaction mechanisms and can aid in the rational design of new synthetic strategies.

Identification of Key Research Directions and Emerging Areas

While direct and extensive research specifically on this compound is not widely published, the known chemistry of its constituent parts points towards several promising research directions and emerging areas of investigation.

One key area is the exploration of the biological activities of this compound and its derivatives. The benzodioxole scaffold is present in many bioactive molecules, and oxime-containing compounds have demonstrated a wide range of pharmacological effects, including antimicrobial and anticonvulsant activities. jmpas.comnih.gov Therefore, synthesizing and screening a library of derivatives of this compound for various biological activities is a logical and promising research avenue. For instance, thiosemicarbazone derivatives of the parent ketone have shown cytotoxic activity, suggesting that the corresponding oxime could also be a precursor to compounds with interesting biological profiles.

Another emerging area is the use of this oxime in catalysis . Oximes and their derivatives can act as ligands for transition metals, and the resulting complexes can exhibit catalytic activity in a variety of organic transformations. The electronic properties of the benzodioxole ring could modulate the catalytic performance of such complexes, making this compound an interesting ligand for the development of new catalysts.

Finally, the investigation of the photochemical properties of this compound could reveal novel reactivity and applications. The extended π-system of the benzodioxole ring in conjugation with the oxime functionality may lead to interesting photophysical and photochemical behavior, which could be harnessed for applications in areas such as photoredox catalysis or materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-(1,3-benzodioxol-5-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(10-11)7-2-3-8-9(4-7)13-5-12-8/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSUJNDSNUKNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405346 | |

| Record name | Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62681-68-9 | |

| Record name | Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategic Retrosynthesis of the Oxime Functionality

Retrosynthetic analysis of an oxime, such as Ethanone (B97240), 1-(1,3-benzodioxol-5-yl)-, oxime, points to a straightforward disconnection of the C=N bond. This reveals a carbonyl compound and hydroxylamine (B1172632) as the primary synthetic precursors. byjus.comwikipedia.org The formation of the oxime from a ketone or aldehyde is a reliable and well-established transformation in organic synthesis. byjus.combyjus.com

The key retrosynthetic step is the cleavage of the double bond between the carbon and the nitrogen of the oxime functionality. This leads back to the corresponding ketone, in this case, 1-(1,3-benzodioxol-5-yl)ethanone, and hydroxylamine (NH₂OH). This approach is the most common and direct method for the preparation of oximes.

Classical and Modern Synthetic Protocols for Ethanone, 1-(1,3-benzodioxol-5-yl)-, Oxime

The synthesis of oximes can be achieved through various methods, ranging from classical condensation reactions to more modern catalytic and environmentally friendly approaches.

The most traditional and widely used method for synthesizing oximes is the condensation reaction between a carbonyl compound and hydroxylamine or its salts, such as hydroxylamine hydrochloride. byjus.comwikipedia.org This reaction is typically performed in a suitable solvent, often with the addition of a base to neutralize the acid released from the hydroxylamine salt. google.com

The reaction of an aldehyde or ketone with hydroxylamine in a weakly acidic medium results in the formation of an oxime and a molecule of water. byjus.com The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. quora.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| Aldehyde/Ketone | Hydroxylamine (NH₂OH) | Weakly acidic medium | Oxime + Water |

| 1-(1,3-benzodioxol-5-yl)ethanone | Hydroxylamine hydrochloride | Base (e.g., pyridine (B92270), sodium hydroxide) | This compound |

This classical approach, while effective, can have drawbacks such as long reaction times, the use of toxic solvents like pyridine, and the generation of waste. nih.gov

Modern synthetic methods have focused on the development of catalytic systems to improve the efficiency and environmental footprint of oxime synthesis. Various catalysts have been explored to facilitate the condensation reaction.

For instance, the use of a Hyamine® catalyst in water at room temperature has been shown to be a highly efficient and environmentally friendly method for the conversion of aldehydes to aldoximes. yccskarad.com This method offers high yields, short reaction times, and operational simplicity. yccskarad.com Other catalytic systems include the use of gallium(III) triflate (Ga(OTf)₃), mercuric chloride (HgCl₂), and phosphorus pentoxide (P₂O₅) which have been employed in the synthesis of caprolactam from cyclohexanone (B45756) oxime. libretexts.org Palladium nanoparticles supported on aluminum oxyhydroxide (Pd/AlO(OH)) have also been used for the regioselective synthesis of aryl oximes. tandfonline.com

| Catalyst | Substrate | Conditions | Yield | Reference |

| Hyamine® | Aldehydes | Water, room temperature | High | yccskarad.com |

| Ga(OTf)₃ | Cyclohexanone oxime | CH₃CN, 40°C | 92% conversion | libretexts.org |

| Pd/AlO(OH) NPs | Aryl aldehydes | Methanol-water, room temp. | High | tandfonline.com |

| Bi₂O₃ | Carbonyl compounds | Solvent-free, grinding | 60-98% | nih.gov |

| Ferric chloride | Aldehydes/Ketones | Solvent-free | High | tandfonline.com |

In recent years, there has been a significant shift towards developing greener and more sustainable methods for chemical synthesis, and oxime formation is no exception. ijprajournal.com Green chemistry aims to reduce the use of hazardous substances and minimize waste generation. ijprajournal.comnih.gov

One approach is the use of solvent-free reaction conditions, often referred to as "grindstone chemistry". nih.gov This method involves grinding the reactants together, sometimes with a solid catalyst like bismuth(III) oxide (Bi₂O₃), to initiate the reaction. nih.gov This technique has been successfully applied to the synthesis of a broad spectrum of aldoximes and ketoximes in excellent yields with short reaction times. nih.gov Another green approach involves using water or mineral water as the reaction solvent, which is an environmentally benign and economical choice. yccskarad.comias.ac.in The use of natural acid catalysts, such as those derived from fruit juices, has also been explored as an eco-friendly alternative. ijprajournal.com The ammoximation process, which directly converts ketones to oximes using ammonia (B1221849) and hydrogen peroxide, is considered a green method for industrial production. acs.org

Stereoselective and Regioselective Synthesis of Oxime Isomers

Oximes derived from unsymmetrical ketones, such as this compound, can exist as two geometric isomers, designated as E and Z. wikipedia.orgadichemistry.com The stereoselective synthesis of a single isomer is a significant challenge in organic synthesis, as many methods produce a mixture of both. pku.edu.cnresearchgate.net The different isomers can exhibit distinct physical and biological properties. thieme-connect.com

Several strategies have been developed to control the stereochemical outcome of oxime formation. The choice of catalyst and reaction conditions can influence the E/Z ratio. For example, the use of CuSO₄ as a catalyst has been reported to favor the formation of E-oximes, while K₂CO₃ can promote the formation of Z-isomers under specific conditions. researchgate.netthieme-connect.com The temperature of the reaction is also a critical factor, as it can affect the equilibrium between the E and Z isomers. thieme-connect.com

Furthermore, regioselectivity becomes important when dealing with molecules containing multiple carbonyl groups. Catalytic systems, such as palladium nanoparticles, have been shown to provide high regioselectivity in the synthesis of aryl oximes from aryl aldehyde derivatives. tandfonline.com The development of methods for the direct stereoselective synthesis of geometrically pure ketoximes, for instance, through the reaction of oxime chlorides with arylboronic acids, represents a significant advancement in this area. researchgate.net

Mechanistic Pathways of Oxime Formation and Related Reactions

The formation of an oxime from a ketone or aldehyde proceeds through a well-established two-step mechanism: nucleophilic addition followed by elimination. masterorganicchemistry.comic.ac.uk

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. This step is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. numberanalytics.com This initial addition forms a tetrahedral intermediate. masterorganicchemistry.com

Elimination (Dehydration): The tetrahedral intermediate then undergoes dehydration to form the C=N double bond of the oxime. This elimination of a water molecule is also typically acid-catalyzed. masterorganicchemistry.comnumberanalytics.com

A significant related reaction of oximes is the Beckmann rearrangement . byjus.comwikipedia.org This acid-catalyzed rearrangement converts a ketoxime into an N-substituted amide. byjus.comwikipedia.org The reaction involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org The mechanism starts with the protonation of the oxime's hydroxyl group, creating a good leaving group (water). byjus.com As the water molecule departs, the anti-alkyl group migrates to the nitrogen, leading to the formation of a nitrilium ion intermediate, which is then attacked by water to yield the amide after tautomerization. masterorganicchemistry.com

Oximes can also undergo various other transformations, including reduction to amines, hydrolysis back to the carbonyl compound and hydroxylamine, and cycloaddition reactions. wikipedia.orgrsc.org The reactivity of oximes makes them valuable synthetic intermediates. nsf.gov

Detailed Reaction Kinetics and Transition State Analysis

The reaction mechanism can be generalized as follows:

Nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone.

Proton transfer to form a neutral carbinolamine intermediate.

Protonation of the hydroxyl group of the carbinolamine.

Elimination of a water molecule to form the oxime.

At a given pH, the rate-determining step can vary. For many carbonyl reactions, the dehydration of the carbinolamine intermediate is the slowest step under acidic conditions. acs.org

Reaction Kinetics of Related Aromatic Oximes:

Kinetic studies on the hydrolysis of substituted acetophenone (B1666503) oximes in acidic solutions have shown that the rate is influenced by the nature of the substituent on the aromatic ring. acs.org For the formation of oximes, electron-withdrawing groups on the aromatic ring of the acetophenone generally increase the rate of nucleophilic attack by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups can decrease the rate. The 1,3-benzodioxole (B145889) group in the target molecule is generally considered to be electron-donating, which would suggest a slower reaction rate compared to unsubstituted acetophenone.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the transition states of oxime formation. researchgate.net These studies often analyze the energetics of the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent dehydration step. For the reaction of a ketone with hydroxylamine, the transition state for the initial nucleophilic attack involves the approach of the nitrogen atom of hydroxylamine to the carbonyl carbon. The geometry of this transition state is crucial in determining the reaction's activation energy.

Table 1: Theoretical Minimized Energies of Related Oxime Isomers

| Compound | Isomer | Minimized Energy (kcal/mol) |

| Acetophenone oxime | E-isomer | 3.65 |

| Acetophenone oxime | Z-isomer | 6.88 |

This data for a related compound, acetophenone oxime, suggests that the E-isomer is more stable. misuratau.edu.ly It is reasonable to infer a similar stability trend for this compound.

Transition State Analysis:

DFT calculations on model systems reveal that the transition state for the rate-determining dehydration step involves the elongation of the C-O bond of the carbinolamine's hydroxyl group and the simultaneous formation of the C=N double bond. The energy of this transition state is significantly influenced by the electronic effects of the substituents on the aromatic ring. For this compound, the electron-donating nature of the 1,3-benzodioxole moiety would likely stabilize any positive charge that develops on the benzylic carbon during the transition state, potentially lowering the activation barrier for dehydration compared to acetophenones with strongly electron-withdrawing groups.

Influence of Catalysis on Reaction Outcomes

The formation of oximes is frequently catalyzed by acids or bases. Catalysts can significantly influence the reaction rate and, in some cases, the stereoselectivity of the product.

Acid Catalysis:

In acidic media, the catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by hydroxylamine. The subsequent dehydration of the carbinolamine intermediate is also acid-catalyzed. Brønsted acids are effective catalysts for transoximation reactions, a process where an oxime group is transferred from a donor molecule to an acceptor carbonyl compound, proceeding through the in-situ generation of hydroxylamine. rsc.org

Base Catalysis:

In basic media, the catalyst can deprotonate hydroxylamine, increasing its nucleophilicity. The reaction of acetophenone derivatives with hydroxylamine hydrochloride is often carried out in the presence of a base like potassium hydroxide. arpgweb.com

Metal-Based Catalysis:

Various metal salts have been explored as catalysts for oximation reactions. For instance, MnCl₂·4H₂O has been reported as an efficient and environmentally friendly catalyst for the methoximation of aromatic aldehydes and ketones. organic-chemistry.org The use of titanium silicalite (TS-1) in a packed-bed microreactor with H₂O₂ has been shown to be effective for the N-oxidation of pyridine derivatives, a related transformation. organic-chemistry.org While not specifically documented for this compound, these catalytic systems highlight the potential for developing more efficient and sustainable synthetic routes.

Table 2: Catalytic Systems for Oximation and Related Reactions

| Catalyst | Substrate Type | Reaction Conditions | Outcome | Reference |

| Brønsted Acid | Aldehydes and Ketones | Mild conditions, aqueous medium | Efficient transoximation | rsc.org |

| MnCl₂·4H₂O | Aromatic Aldehydes and Ketones | EtOH, 50°C | Good to excellent yields of methoximes | organic-chemistry.org |

| Zinc Oxide | Ketones and Aldehydes | Solvent-free | Good yields for Beckmann rearrangement | organic-chemistry.org |

| TS-1/H₂O₂ | Pyridine Derivatives | Continuous flow microreactor | High yields of N-oxides | organic-chemistry.org |

The choice of catalyst can impact the reaction's efficiency and selectivity. For this compound, the selection of an appropriate catalyst would depend on the desired reaction conditions and scale. The development of heterogeneous catalysts is of particular interest for simplifying product purification and enabling catalyst recycling, aligning with the principles of green chemistry.

Chemical Reactivity and Transformation Pathways

Mechanistic Studies of Oxime Rearrangements

The oxime functional group of Ethanone (B97240), 1-(1,3-benzodioxol-5-yl)-, oxime is a precursor for several important molecular rearrangements, most notably the Beckmann rearrangement. These transformations are fundamental in synthetic organic chemistry for the production of amides and other nitrogen-containing compounds.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. organic-chemistry.orgwikipedia.org For an unsymmetrical ketoxime like Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime, the stereochemistry of the oxime is crucial, as the group anti-periplanar (trans) to the hydroxyl group is the one that migrates. organic-chemistry.orgwikipedia.org The reaction is typically initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the anti-periplanar group to the electron-deficient nitrogen atom, with simultaneous cleavage of the N-O bond, to form a nitrilium ion intermediate. organic-chemistry.orgrsc.org Subsequent hydrolysis of this intermediate yields the corresponding amide. masterorganicchemistry.com

Given the structure of this compound, two geometric isomers, (E) and (Z), are possible. The rearrangement of these isomers would lead to two different amide products:

Migration of the 1,3-benzodioxol-5-yl group (anti to the -OH group) would yield N-(1,3-benzodioxol-5-yl)acetamide.

Migration of the methyl group (anti to the -OH group) would result in 1-(1,3-benzodioxol-5-yl)-N-methylformamide.

Kinetic studies on the rearrangement of acetophenone (B1666503) oximes in sulfuric acid suggest the involvement of an N-arylnitrilium ion as an intermediate and a phenonium ion-like transition state. rsc.org The reaction can be promoted by a variety of acidic catalysts, including sulfuric acid, polyphosphoric acid, and solid acid catalysts like zeolites. wikipedia.orgresearchgate.net When using zeolite H-beta as a catalyst for the rearrangement of acetophenone oxime, both possible isomeric amides, acetanilide (B955) and N-methyl benzamide, were formed. researchgate.net

Table 1: Potential Products of the Beckmann Rearrangement of this compound

| Migrating Group | Product Name | Product Structure |

| 1,3-benzodioxol-5-yl | N-(1,3-benzodioxol-5-yl)acetamide |  |

| Methyl | N-methyl-1-(1,3-benzodioxol-5-yl)carboxamide |  |

Besides the classic Beckmann rearrangement, oximes can undergo fragmentation reactions, which often compete with rearrangement pathways. wikipedia.org The course of the reaction can be directed towards either rearrangement or fragmentation by carefully selecting the reagents and reaction conditions. wikipedia.org

In mass spectrometry, the fragmentation of oxime positive ions can occur via mechanisms like the McLafferty rearrangement. nih.gov Studies on various oximes and their silyl (B83357) ethers have shown that the presence of the oxime functionality, compared to a carbonyl group, promotes this type of α,β fragmentation. nih.gov The fragmentation pattern of acetophenone oxime has been characterized, and similar pathways would be expected for its 3,4-methylenedioxy derivative. misuratau.edu.ly The fragmentation of protonated diamide (B1670390) derivatives, which are products of the Beckmann rearrangement, has also been studied, indicating that common fragmentation reactions include cleavage of the amide bond and elimination of isocyanic acid. nih.gov

Reduction Reactions of this compound to Amine Derivatives

The reduction of oximes is a well-established and versatile method for the synthesis of primary amines. thieme-connect.de this compound can be reduced to the corresponding primary amine, 1-(1,3-benzodioxol-5-yl)ethanamine. This transformation is a key step in the synthesis of many biologically active molecules and chiral amines.

A variety of reducing agents and methodologies can be employed for this purpose:

Metal-Catalyzed Hydrogenation: Catalytic hydrogenation using metals like Ruthenium, Rhodium, or Cobalt is a common method. organic-chemistry.org

Metal Hydride Reduction: Reagents such as sodium borohydride, often in the presence of a catalyst like nickel chloride or molybdenum oxide, are effective.

Dissolving Metal Reduction: The use of sodium in an alcohol solvent is a classic method for oxime reduction.

Other Reagents: Stannous chloride has been reported as a low-cost and efficient reagent for the reduction of oximes to primary amines. Borane (B79455) complexes, such as borane-trimethylamine, are also effective reducing agents for this transformation. organic-chemistry.org

The enantioselective reduction of oximes to produce optically pure chiral amines is a significant area of research, often employing chiral catalysts or borane reagents mediated by chiral transfer agents.

Hydrolysis and Oxime Cleavage Mechanisms

The regeneration of the parent carbonyl compound from an oxime is a crucial deprotection step in organic synthesis. The hydrolysis or cleavage of this compound would yield its parent ketone, 1-(1,3-benzodioxol-5-yl)ethanone.

While oximes are generally stable, their cleavage often requires harsh conditions. However, milder methods have been developed:

Ozonolysis: The cleavage of the C=N double bond using ozone, followed by a reductive workup, can effectively convert the oxime back to the ketone. This method has been successfully, though sometimes inefficiently, applied to complex molecules. nih.gov

Photo-oxidative Cleavage: A modern and mild method involves the use of photoexcited nitroarenes. The proposed mechanism involves the formation of an exciplex between the oxime and the photoexcited nitroarene, which then undergoes cycloaddition to form a photoadduct. Subsequent fragmentation of this adduct regenerates the ketone. This method has proven tolerant of various functional groups, making it suitable for late-stage synthesis. nih.gov

Hydrolysis under Beckmann Conditions: In the context of the Beckmann rearrangement, the presence of water can lead to the hydrolysis of the amide products. researchgate.net Excessive water can also inhibit the initial rearrangement reaction.

Derivatization Strategies of the Oxime Moiety

The hydroxyl group of the oxime offers a site for further functionalization, leading to the synthesis of various derivatives such as oxime ethers and esters. These derivatives are important intermediates in their own right, finding applications in the synthesis of biologically active compounds and as photoinitiators. arpgweb.comarpgweb.com

Oxime Esters: The synthesis of oxime esters is typically achieved by reacting the oxime with an acylating agent like an acid chloride or an acid anhydride. arpgweb.comarpgweb.com For instance, various acetophenone oximes have been reacted with terphthaloyl chloride in a 2:1 molar ratio under mild basic conditions to yield bridged terphthaloyl oxime esters in moderate yields. arpgweb.comarpgweb.comresearchgate.net A visible-light-mediated, three-component reaction of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters has also been developed as a novel route to oxime esters. nih.gov

Oxime Ethers: Oxime ethers can be prepared through the O-alkylation of the oxime using various alkyl halides. nih.gov Another synthetic strategy involves a formal reductive O-H bond insertion of oximes into α-keto esters, facilitated by reagents like tris(dimethylamino)phosphine. rsc.org The methoxime group, a type of oxime ether, has gained prominence as a versatile directing group for C–H functionalization reactions. nih.gov

Table 2: Representative Conditions for Oxime Ester Synthesis

| Oxime Reactant | Acylating Agent | Base/Catalyst | Solvent | Yield Range | Reference |

| Acetophenone Oximes | Terphthaloyl Chloride | Triethylamine | Chloroform | Moderate | arpgweb.com, researchgate.net |

| Aldehydes/Anilines | NHPI Esters | Eosin Y (Visible Light) | Acetonitrile (B52724) | High | nih.gov |

Functionalization of the Benzodioxole Ring System

The benzodioxole ring system of "this compound" is an electron-rich aromatic core, making it susceptible to electrophilic substitution reactions. The position of substitution on the benzene (B151609) ring is directed by the existing substituents: the 1,3-benzodioxole (B145889) group and the ethanone oxime side chain. The methylenedioxy group is a strong activating group and an ortho-, para-director. The oxime-bearing ethyl group is generally considered an ortho-, para-directing deactivator.

Given the substitution pattern, the most likely positions for electrophilic attack are ortho to the methylenedioxy group and meta to the ethanone oxime side chain. This would direct incoming electrophiles to the C2 and C6 positions of the benzodioxole ring.

Common electrophilic substitution reactions that could be applied to functionalize the benzodioxole ring include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: The incorporation of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst.

Sulfonation: The addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. However, these reactions may be complicated by the presence of the oxime functionality, which can coordinate with the Lewis acid catalysts typically employed.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzodioxole Ring

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, oxime |

| Bromination | Br₂, FeBr₃ | 1-(6-bromo-1,3-benzodioxol-5-yl)ethanone, oxime |

| Sulfonation | SO₃, H₂SO₄ | 6-(1-(hydroxyimino)ethyl)-1,3-benzodioxole-5-sulfonic acid |

It is important to note that while these reactions are theoretically possible, the specific conditions would need to be optimized to account for the reactivity of the oxime group and to avoid potential side reactions.

Conjugation with Other Chemical Scaffolds

"this compound" is a valuable precursor for the synthesis of various heterocyclic compounds through conjugation with other chemical scaffolds. The oxime functionality provides a reactive handle for cyclization and condensation reactions.

One of the most well-established transformations of oximes is the Beckmann rearrangement , where the oxime is converted to an amide in the presence of an acid catalyst. This can be a pathway to nitrogen-containing heterocyclic systems if the rearrangement is part of an intramolecular cyclization.

Furthermore, the oxime can participate in cycloaddition reactions . For instance, the nitrogen atom of the oxime can act as a nucleophile and the C=N bond can react with various dipolarophiles to form five- or six-membered heterocyclic rings.

Condensation reactions with bifunctional reagents are another key strategy for conjugation. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyridine (B92270) or pyrimidine (B1678525) derivatives, depending on the specific reagents and reaction conditions.

A significant application of similar ketone precursors, such as 3',4'-(Methylenedioxy)acetophenone, involves their conversion into chalcones, which are then used in cycloaddition reactions to form complex heterocyclic systems like spirooxindoles. google.com While this involves a derivative of the ketone rather than the oxime directly, it highlights the utility of the benzodioxole scaffold in constructing larger, conjugated molecules.

Research on other oxime derivatives has shown their utility in synthesizing a wide range of heterocycles, including isoxazoles, pyrazoles, and pyridines. researchgate.netclockss.org These synthetic strategies can often be adapted to "this compound". For instance, the reaction of an oxime with an alkyne can lead to the formation of an isoxazole (B147169) ring.

Table 2: Examples of Heterocycle Synthesis from Oxime Precursors

| Reagent Type | Resulting Heterocycle | General Reaction |

| Alkyne | Isoxazole | [3+2] Cycloaddition |

| α,β-Unsaturated Ketone | Pyridine Derivative | Condensation/Cyclization |

| Bifunctional Amine | Pyrimidine Derivative | Condensation/Cyclization |

Computational and Theoretical Chemistry of Ethanone, 1 1,3 Benzodioxol 5 Yl , Oxime

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and stable geometric arrangements of the atoms.

Density Functional Theory (DFT) is a robust and widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of computational cost and accuracy. nih.gov For molecules containing the 1,3-benzodioxole (B145889) moiety, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, have proven effective in determining molecular geometry and vibrational frequencies. researchgate.net

The choice of basis set is crucial for the accuracy of the calculations. A commonly employed and effective basis set for this type of organic molecule is 6-311++G(d,p). researchgate.netresearchgate.net The "6-311" describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "++G" adds diffuse functions for both heavy atoms and hydrogen, which are important for describing anions and weak, long-range interactions. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density and accurately representing bonding. researchgate.net

Using the B3LYP functional with the 6-311++G(d,p) basis set, the molecular geometry of ethanone (B97240), 1-(1,3-benzodioxol-5-yl)-, oxime can be fully optimized to find its lowest energy structure. This optimization yields precise theoretical values for bond lengths, bond angles, and dihedral angles. Studies on similar benzodioxole derivatives have shown a good correlation between geometries calculated at this level of theory and experimental data obtained from X-ray crystallography. semanticscholar.org

Table 1: Predicted Geometrical Parameters for Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime using DFT/B3LYP/6-311++G(d,p) (Note: These are representative values based on calculations for analogous structures. Actual values may vary slightly.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=N (oxime) | 1.28 - 1.29 Å |

| N-O (oxime) | 1.40 - 1.41 Å | |

| O-H (oxime) | 0.97 - 0.98 Å | |

| C-C (phenyl-C=N) | 1.48 - 1.49 Å | |

| C-O (dioxole) | 1.37 - 1.38 Å | |

| O-C-O (dioxole) | 1.43 - 1.44 Å | |

| Bond Angle | C-C=N | 118° - 122° |

| C=N-O | 110° - 112° | |

| N-O-H | 102° - 105° | |

| Dihedral Angle | C-C-C=N | ~180° (for planarity) |

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. nih.gov For benzodioxole derivatives, the HOMO is typically distributed over the electron-rich benzodioxole ring system, while the LUMO is often localized on the side chain containing the electron-withdrawing oxime group. researchgate.net This distribution indicates that the primary electronic transitions involve a charge transfer from the ring to the side chain.

Table 2: Predicted Frontier Orbital Energies and Related Properties (Note: Values are illustrative and based on typical results for similar compounds.)

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 |

| Ionization Potential | I ≈ -EHOMO | 6.0 to 6.5 |

| Electron Affinity | A ≈ -ELUMO | 1.0 to 1.5 |

Conformational Analysis and Stereochemical Prediction

Oximes derived from unsymmetrical ketones, such as this compound, can exist as two distinct geometric stereoisomers, (E) and (Z). wikipedia.org These isomers arise from the restricted rotation around the C=N double bond. nih.gov The (E) isomer has the hydroxyl (-OH) group anti (opposite) to the larger substituent (the benzodioxole ring), while the (Z) isomer has the -OH group syn (same side) to the benzodioxole ring.

Computational methods can predict the relative stability of these isomers. By performing geometry optimization calculations for both (E) and (Z) forms, their total energies can be compared. Typically, the (E)-isomer of such aryl ketoximes is found to be thermodynamically more stable due to reduced steric hindrance between the hydroxyl group and the aromatic ring. mdpi.com Conformational analysis can also be performed by systematically rotating the single bonds in the molecule (e.g., the bond connecting the phenyl ring to the oxime group) and calculating the potential energy at each step to map the potential energy surface. This helps identify the most stable rotational conformers.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its conformational flexibility in different environments, such as in a solvent like water or ethanol (B145695). By simulating the system for a period of nanoseconds, one can observe the fluctuations in bond lengths, angles, and dihedral angles, as well as the stability of intermolecular interactions (e.g., hydrogen bonds with solvent molecules). nih.gov Such simulations are valuable for understanding how the molecule behaves in a solution, which is often more representative of its state in chemical reactions or biological systems.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling (Non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its activity or a specific property. nih.gov For a non-clinical focus, these models can predict properties like antioxidant potential, solubility, or electronic characteristics.

For a series of benzodioxole derivatives, QSAR models have been developed to predict properties like antilipid peroxidation activity. nih.gov These models use calculated molecular descriptors as variables. Key descriptors often include:

Electronic Descriptors: Charges on specific atoms (e.g., on the dioxole ring), dipole moment, and HOMO/LUMO energies. nih.gov

Topological Descriptors: Molecular connectivity indices that describe the branching of the molecule.

Spatial Descriptors: Parameters related to the molecule's shape, surface area, and volume. nih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., GIAO/B3LYP/6-311++G(d,p)), is highly effective for calculating nuclear magnetic shielding tensors. nih.govresearchgate.net These tensors can be converted into ¹H and ¹³C NMR chemical shifts. Comparing the calculated shifts for the (E) and (Z) isomers with experimental spectra can be a definitive method for stereochemical assignment. mdpi.commdpi.com The chemical shift of the oxime proton (-OH) is particularly sensitive to its environment and stereochemistry.

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. researchgate.net These frequencies correspond to the peaks in an IR spectrum. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve excellent agreement. This allows for the confident assignment of characteristic vibrational modes, such as the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹). wikipedia.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net Calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transition (e.g., π → π* or n → π), often showing that the main absorption bands in aromatic oximes arise from π → π transitions within the conjugated system.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the definitive characterization of chemical compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition and molecular formula of a compound. While specific HRMS data for "Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime" is not widely available in the reviewed literature, the theoretical exact mass can be calculated to illustrate the precision of this technique. The molecular formula of the compound is C₉H₉NO₃.

Theoretical HRMS Data

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₉H₉NO₃ | 179.05824 |

This calculated value serves as a benchmark for experimental HRMS analysis, where a measured m/z value within a few parts per million (ppm) of the theoretical mass would confirm the elemental composition of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "this compound" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry.

The ¹H NMR spectrum of "this compound" would be expected to show distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the benzodioxole ring, and the hydroxyl proton of the oxime group. The chemical shifts (δ) and coupling constants (J) of these signals provide insights into the electronic environment and spatial relationships between neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and bonding environment.

While a complete, publicly available, and assigned NMR dataset is not readily found in the literature, the following table represents expected chemical shift ranges for the key functional groups in "this compound" based on known data for similar structures.

Expected NMR Data for Ethanone (B97240), 1-(1,3-benzodioxol-5-yl)-, oxime

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm |

| ¹H | Aromatic-H | 6.8 - 7.5 |

| ¹H | -O-CH₂-O- | ~6.0 |

| ¹H | -CH₃ | ~2.2 |

| ¹H | N-OH | Variable, broad |

| ¹³C | C=N | 150 - 160 |

| ¹³C | Aromatic-C | 100 - 150 |

| ¹³C | -O-CH₂-O- | ~101 |

| ¹³C | -CH₃ | 10 - 20 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. The crystal structure of "this compound" has been reported, revealing crucial details about its molecular geometry and intermolecular interactions.

The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the oxime. The crystal structure confirms the presence of the 1,3-benzodioxole (B145889) ring system and the ethanone oxime moiety.

Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| a (Å) | 12.083(3) | |

| b (Å) | 5.869(2) | |

| c (Å) | 12.096(3) | |

| β (°) | 104.99(2) | |

| Volume (ų) | 828.6(4) | |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The crystal packing of "this compound" is primarily governed by hydrogen bonding and other weaker intermolecular interactions. The most significant interaction is the O—H···N hydrogen bond between the hydroxyl group of the oxime and the nitrogen atom of an adjacent molecule. This interaction links the molecules into centrosymmetric dimers.

These dimers are further connected by C—H···O and C—H···π interactions, creating a three-dimensional supramolecular network. The presence of these interactions contributes to the stability of the crystal lattice.

Conformational Insights from Single Crystal Data

The single-crystal X-ray diffraction data provides valuable insights into the conformation of the molecule. The 1,3-benzodioxole ring system is essentially planar. The oxime group is observed to be in an E configuration, with the hydroxyl group oriented anti to the benzodioxole ring. The torsion angle between the plane of the aromatic ring and the oxime group is a key conformational parameter.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound" by probing the vibrational modes of the molecule. The experimental spectra can be correlated with theoretical calculations, often using Density Functional Theory (DFT), to provide a more detailed assignment of the observed vibrational bands.

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, the C-O stretches of the benzodioxole ring, and the aromatic C-H and C=C stretches. Raman spectroscopy provides complementary information, particularly for non-polar bonds.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (oxime) | 3400 - 3100 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (methyl) | 3000 - 2850 |

| C=N stretch (oxime) | 1680 - 1620 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (ether) | 1300 - 1000 |

| N-O stretch | 960 - 930 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of "this compound". Column chromatography is often employed as a primary purification method following synthesis. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is crucial for achieving good separation from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of the final compound. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a gradient of water and acetonitrile (B52724) or methanol, would be suitable for this purpose. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

While specific, detailed chromatographic conditions for this exact compound are not always published, the general principles of chromatography are routinely applied in its synthesis and characterization to ensure a high degree of purity.

Biological and Biochemical Interactions: Mechanistic Insights

In Vitro Enzyme Binding and Inhibition Mechanisms

The 1,3-benzodioxole (B145889) ring is a known "privileged scaffold" in medicinal chemistry and is also recognized for its ability to interact with various enzymes, most notably cytochrome P450. chemicalbook.comnih.gov The addition of an oxime group introduces a functionality with both hydrogen bond donor and acceptor capabilities, which can significantly influence binding to enzyme active sites compared to the parent ketone. acs.org

While kinetic data for Ethanone (B97240), 1-(1,3-benzodioxol-5-yl)-, oxime is not available in the public domain, studies on related compounds containing the 1,3-benzodioxole core suggest potential enzyme targets. For instance, derivatives of 1,3-benzodioxole have been developed as potent inhibitors of several enzymes.

One such target is succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. A series of novel 1,3-benzodioxole-pyrimidine derivatives were synthesized and found to exhibit potent SDH inhibitory activity. acs.org Compound 5c from this series, for example, showed an IC50 value of 3.41 μM, which is comparable to the commercial fungicide boscalid (B143098) (IC50: 3.40 μM). acs.org

Another potential class of enzyme targets includes α-glucosidase and α-amylase , which are involved in carbohydrate metabolism. Benzodioxole-grafted spirooxindole pyrrolidinyl derivatives have demonstrated inhibitory activity against these enzymes, suggesting that the benzodioxole moiety can be incorporated into structures that target metabolic enzymes. rsc.org

Furthermore, the thioredoxin system is another biologically important target. 1,3-benzodioxole derivatives conjugated with arsenicals have been shown to inhibit thioredoxin reductase (TrxR) , leading to induced oxidative stress and apoptosis in cancer cells. nih.govnih.gov

The inhibitory potential of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime, against such enzymes would be determined by its ability to fit into the active site and form stable interactions. A kinetic analysis would be required to determine the nature of this inhibition (e.g., competitive, non-competitive) and its potency (IC50 or Ki values).

Table 1: Enzyme Inhibitory Activities of Structurally Related 1,3-Benzodioxole Derivatives

| Compound Class | Target Enzyme | Key Finding (IC50/EC50) | Reference |

|---|---|---|---|

| 1,3-Benzodioxole-pyrimidine derivative (5c) | Succinate Dehydrogenase (SDH) | IC50 = 3.41 μM | acs.org |

| 1,3-Benzodioxole-pyrimidine derivative (5c) | Alternaria solani | EC50 = 0.07 mg/L | acs.org |

| Benzodioxole grafted spirooxindole pyrrolidinyl derivative (6i) | α-Glucosidase | Potent Inhibitor | rsc.org |

| Benzodioxole grafted spirooxindole pyrrolidinyl derivative (6i) | α-Amylase | Potent Inhibitor | rsc.org |

| 1,3-Benzodioxole-Arsenical Conjugates | Thioredoxin Reductase (TrxR) | Effective Inhibitors | nih.govnih.gov |

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. For this compound, docking studies could elucidate its potential interactions with the active sites of enzymes like SDH, α-glucosidase, or TrxR.

In a study of 1,3-benzodioxole-pyrimidine derivatives as SDH inhibitors, molecular docking revealed that the 1,3-benzodioxole group could be accommodated within a hydrophobic pocket of the enzyme's active site. acs.org A fluorescence quenching experiment further confirmed a strong interaction between the derivative 5c and SDH. acs.org Similarly, docking studies of benzodioxole-grafted spirooxindoles showed that these compounds fit well within the active sites of α-glucosidase and α-amylase. rsc.org

For this compound, it can be hypothesized that the 1,3-benzodioxole ring would engage in hydrophobic and π-stacking interactions with nonpolar residues in an enzyme's active site. The oxime group (-C=N-OH) is particularly important as it can form key hydrogen bonds with amino acid residues. The nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These interactions would be critical in anchoring the molecule within the binding pocket and determining its inhibitory activity.

Table 2: Hypothetical Protein-Ligand Interactions for this compound based on Analog Studies

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| 1,3-Benzodioxole Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Oxime Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Arginine |

| Oxime Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Arginine |

| Oxime Hydrogen | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone of various residues |

Interactions with Biological Pathways in Cell-Free or Mechanistic Cell Models (Non-human focus)

Based on related compounds, this compound could potentially interact with key biological pathways. As previously mentioned, 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin (Trx) system. nih.govnih.gov The Trx system is a crucial antioxidant pathway that controls cellular redox balance. Inhibition of TrxR by a small molecule like the title compound could lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering downstream signaling cascades, such as apoptosis. nih.gov In a cell-free model, this could be measured by monitoring the enzymatic activity of purified TrxR in the presence of the compound.

Structure-Based Ligand Design and Optimization Efforts (Computational)

Structure-based ligand design for this compound would involve using the three-dimensional structure of a target protein to computationally design more potent and selective inhibitors. Starting with a hypothetical docking pose of the title compound in an enzyme active site (e.g., SDH), computational methods could be used to predict how modifications to the structure would enhance binding affinity.

For example, structure-activity relationship (SAR) studies on 1,3-benzodioxole synergists have been performed to correlate chemical structure with biological activity. nih.gov These studies often use regression analysis and consider parameters like hydrophobicity, steric effects, and electronic properties. For the title compound, optimization efforts could involve:

Modification of the Benzodioxole Ring: Introducing substituents (e.g., halogens, nitro groups) to modulate electronic properties and explore additional binding pockets.

Modification of the Ethanone-Oxime Linker: Altering the side chain to optimize the geometry and interactions with the active site. This could include creating oxime ethers to increase lipophilicity.

Bioprecursor and Prodrug Design for Controlled Release (Chemical Transformations)

The structure of this compound lends itself to several bioprecursor and prodrug strategies aimed at improving properties such as solubility or targeted delivery. nih.govrsc.org A prodrug is an inactive compound that is converted into an active drug in the body through metabolic processes. acs.org

One strategy could involve the oxime functionality itself. The hydroxyl group of the oxime can be esterified or etherified to create a prodrug. This new molecule could have increased lipophilicity, enhancing its ability to cross cell membranes. Once inside the cell, esterases or other enzymes could cleave the promoiety, releasing the active oxime compound.

Alternatively, the parent ketone, 1-(1,3-benzodioxol-5-yl)ethanone, could be considered a bioprecursor to a biologically active alcohol. The asymmetric reduction of this ketone to the chiral alcohol (S)-1-(1,3-benzodioxal-5-yl) ethanol (B145695) has been demonstrated using biocatalysts like Lactobacillus fermentum. This transformation highlights a potential metabolic pathway where the ketone is converted in vivo to a different active species.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Synthetic Intermediate for Complex Molecule Construction

Ethanone (B97240), 1-(1,3-benzodioxol-5-yl)-, oxime serves as a versatile precursor for a variety of more complex molecules, primarily through reactions targeting the oxime functional group. The oxime moiety is not merely a derivative but a functional handle that can be readily converted into other important chemical groups.

One of the most significant applications of ketoximes like this is their role as a precursor to amides via the Beckmann rearrangement. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction reconfigures the oxime's structure to form an N-substituted amide, a core structure in many biologically active compounds and polymers. In this case, the rearrangement would yield N-(1,3-benzodioxol-5-yl)acetamide, providing a pathway to arylamide derivatives that leverages the readily available ketone starting material. nih.govresearchgate.net

Furthermore, the oxime group can be O-alkylated with various alkyl halides to produce oxime ethers. nih.govgoogle.com This transformation is valuable for modifying the steric and electronic properties of the molecule, which has been explored in the synthesis of potential anticonvulsant and antimicrobial agents based on other aromatic scaffolds. nih.gov The synthesis of these ethers demonstrates the utility of the oxime as a nucleophilic building block.

The oxime can also participate in condensation reactions. The parent ketone, 1-(1,3-benzodioxol-5-yl)ethanone, is known to react with compounds like thiosemicarbazide (B42300) to form thiosemicarbazones. researchgate.net Similarly, the oxime itself is formed through a condensation reaction between the ketone and hydroxylamine (B1172632). researchgate.netchemicalbook.com These reactions underscore the role of the C=N bond as a foundational element for building larger, more complex molecular architectures, including various heterocyclic systems. acs.org The 1,3-benzodioxole (B145889) moiety itself is a key feature in many pharmacologically important compounds, making its derivatives valuable targets in medicinal chemistry research. researchgate.netfrontiersin.org

Role in the Development of Novel Organic Reactions and Methodologies

The reactivity of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is central to its role in established and emerging organic reaction methodologies. The Beckmann rearrangement stands as the most prominent example. wikipedia.org

The Beckmann Rearrangement:

This classic rearrangement provides a powerful method for converting ketoximes into amides. organic-chemistry.org The reaction is typically promoted by an acid catalyst, which protonates the oxime's hydroxyl group, turning it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group. For this compound, the migrating group would be the 1,3-benzodioxol-5-yl (aryl) group, leading to the formation of an N-aryl amide. masterorganicchemistry.comresearchgate.net This stereospecific migration is a key feature of the reaction. wikipedia.org

The process provides a reliable and high-yield pathway to amides, which are otherwise synthesized through methods like the coupling of carboxylic acids and amines. Various reagents can catalyze this transformation, highlighting its versatility.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Acid catalyst (e.g., H₂SO₄, PPA, TFA), heat. masterorganicchemistry.comresearchgate.netwikipedia.org | N-(1,3-benzodioxol-5-yl)acetamide | Rearrangement |

Emerging Methodologies:

Beyond the Beckmann rearrangement, oximes are being explored in more novel transformations. Research into oxime radicals has opened new avenues for synthesis. beilstein-journals.org The generation of iminoxyl radicals from oximes allows for unique reactivity, such as cross-dehydrogenative C-O coupling reactions with 1,3-dicarbonyl compounds. beilstein-journals.org This suggests that this compound could potentially be used in manganese- or copper-catalyzed systems to form new C-O bonds, expanding its synthetic utility beyond traditional methods.

Exploration in Advanced Materials and Polymer Chemistry

The oxime functional group has gained significant traction in materials science and polymer chemistry, particularly through its use in "click chemistry." rsc.org Oxime ligation—the reaction between a hydroxylamine (or alkoxyamine) and a ketone or aldehyde—is a highly efficient and chemoselective reaction that forms a stable oxime bond, with water as the only byproduct. rsc.orgresearchgate.net

This chemistry allows for the synthesis of highly functional and dynamic polymeric materials. rsc.org While this compound itself is a small molecule, its functional group is directly relevant to this field. For instance, polymers decorated with pendant ketone or aldehyde groups can be cross-linked using difunctional hydroxylamines. Conversely, a bis-oxime derivative of a compound like 1,3-benzodioxole could be used to link polymer chains containing aldehyde functionalities.

Key applications of oxime derivatives in polymer science include:

Step-Growth Polymerization: High molecular weight polymers can be synthesized rapidly under mild conditions by reacting monomers with complementary aldehyde and hydroxylamine functionalities. rsc.org

Hydrogel Formation: The efficiency of oxime ligation makes it ideal for creating cross-linked polymer networks, or hydrogels. These materials have tunable mechanical properties and find use in biomedical applications. rsc.orgresearchgate.net

Dynamic Covalent Chemistry: The oxime bond, while stable, can be reversible under specific conditions (e.g., in the presence of an acid catalyst and a competitive aminooxy compound). rsc.org This dynamic nature allows for the creation of self-healing or adaptable materials, such as reconfigurable macromolecular stars. rsc.org

| Application Area | Reacting Components | Resulting Material/Feature | Reference |

|---|---|---|---|

| Polymer Functionalization | Aldehyde/ketone-containing polymer + Alkoxyamine | Post-polymerization modification with high efficiency | rsc.org |

| Hydrogel Synthesis | Multi-functional ketone/aldehyde polymers + Multi-functional hydroxylamine cross-linkers | Cross-linked networks with tunable properties | rsc.orgresearchgate.net |

| Dynamic Materials | Polymers linked by oxime bonds | Responsive, self-healing, or reconfigurable materials | rsc.org |

The utility of the oxime group in forming stable linkages is a cornerstone of its application in creating advanced polymers and functional materials. researchgate.netgoogle.com

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Future research will likely leverage AI to:

Predict Physicochemical and Biological Properties: Machine learning models can be trained on large datasets of chemical structures and their corresponding activities to predict the properties of new or under-studied molecules. imgroupofresearchers.com For Ethanone (B97240), 1-(1,3-benzodioxol-5-yl)-, oxime, this could involve predicting its potential therapeutic effects, toxicity, or interactions with biological targets. nih.gov By analyzing its structural features, such as the benzodioxole ring and the oxime group, AI can identify potential for development in areas like medicinal chemistry. optibrium.com

Optimize Synthetic Routes: AI can analyze vast reaction databases to propose novel and efficient synthetic pathways. nih.gov This could lead to the discovery of more cost-effective and higher-yielding methods for producing Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime and its derivatives. Automated systems, like the 'RoboChem' developed at the University of Amsterdam, demonstrate the potential for AI-driven platforms to tirelessly and rapidly explore reaction conditions to find the optimal outcome. europeanscientist.com

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. nih.gov By using the scaffold of this compound as a starting point, researchers can generate new derivatives with potentially enhanced bioactivity or unique material properties. optibrium.com This data-driven approach can significantly reduce the time and resources spent on traditional trial-and-error methods in drug discovery and materials science. nih.gov

Novel Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are becoming central to modern organic synthesis, aiming to reduce waste and the use of hazardous substances. ijprajournal.com The synthesis of oximes, including this compound, is an area ripe for innovation in this regard. d-nb.inforesearchgate.net

Future research is expected to focus on:

Solvent-Free and Alternative Solvent Systems: Traditional oxime synthesis often relies on organic solvents. ijprajournal.com New methods are emerging that utilize solvent-free conditions, such as grindstone chemistry, which involves the simple grinding of reactants. researchgate.netnih.gov This technique has been shown to produce excellent yields of various oximes quickly and with minimal waste. nih.gov The use of greener solvents like water or ionic liquids in biphasic systems also presents a promising alternative. nih.gov

Novel Catalysis: The development of efficient and reusable catalysts is a cornerstone of green chemistry. ijprajournal.com Research into catalysts like bismuth(III) oxide (Bi₂O₃) has shown it to be an inexpensive, non-hazardous, and effective catalyst for oxime synthesis under mild, neutral conditions. d-nb.infonih.gov Other approaches include the use of natural acid catalysts derived from sources like citrus fruit juice, or organocatalysts such as pyrrolidine, which can efficiently catalyze oxime formation in green solvents. ijprajournal.comacs.org

Energy-Efficient Methods: Techniques like microwave irradiation have been used in conjunction with solid supports (e.g., basic alumina) to create efficient, solvent-free methods for preparing oximes. nih.gov These methods often lead to shorter reaction times and reduced energy consumption compared to conventional heating.

Exploration of Unconventional Reactivity and Bioactivity Profiles

While oximes are well-known as protecting groups and intermediates in organic synthesis, there is significant potential for discovering unconventional applications for this compound. d-nb.inforesearchgate.net Its unique structure, combining the 1,3-benzodioxole (B145889) moiety (found in many pharmacologically active compounds) with the reactive oxime group, makes it a candidate for novel chemical and biological activities. nih.gov

Future research directions may include:

Novel Bioactivities: The benzodioxole group is a key feature in many biologically active molecules. nih.gov While some acetophenone (B1666503) oximes have been investigated for antifungal and cytotoxic activities, the specific profile of this compound is an area for further exploration. arpgweb.commdpi.com Screening this compound against a wide range of biological targets, such as kinases or lipoxygenases, could reveal unexpected therapeutic potential. nih.govmdpi.com The structural similarity of its precursor, 3',4'-(Methylenedioxy)acetophenone, to compounds with known anticancer activity suggests this could be a fruitful area of investigation. biosynth.com

Catalysis and Materials Science: The N-O bond in oximes can be fragmented to generate reactive iminyl radicals, which are valuable intermediates for synthesizing nitrogen-containing heterocycles. nsf.govresearchgate.net The reactivity of this compound under photocatalytic or transition-metal-catalyzed conditions could be exploited to create novel molecular architectures. nsf.gov Furthermore, the unique properties of the oxime moiety are being recognized for their utility in creating dynamic materials. researchgate.net

Synthesis of Novel Heterocyclic Systems: Oximes are versatile precursors for synthesizing a variety of nitrogen-containing compounds, including amides (via the Beckmann rearrangement), nitriles, and azaheterocycles. d-nb.inforesearchgate.net Investigating unconventional rearrangements or cycloaddition reactions of this compound could lead to the discovery of new and potentially bioactive heterocyclic scaffolds. nsf.gov

Development of Advanced Spectroscopic Probes Utilizing the Oxime Moiety

The oxime functional group (C=N-OH) is an excellent complexing agent for metal ions due to its electron-rich nitrogen and oxygen atoms. researchgate.netmdpi.com This property can be harnessed to develop sensitive and selective spectroscopic probes.

Future research in this area could involve:

Chemosensors for Metal Ion Detection: Designing molecules where the binding of a specific metal ion to the oxime group of this compound induces a change in color or fluorescence. Such chemosensors are valuable tools in environmental monitoring and biological imaging. researchgate.net The benzodioxole ring system can be part of the fluorophore unit, with its electronic properties being modulated by metal binding to the distal oxime.

Fluorescent Probes: The development of fluorescent probes is a significant area of research. By functionalizing the benzodioxole scaffold, it may be possible to create a probe where the oxime acts as the recognition site. The binding event would alter the internal charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence emission.

Spectrophotometric Analysis: Oxime-based ligands have been successfully used for the extractive spectrophotometric determination of metal ions like palladium(II). researchgate.net The specific complexing ability of this compound with various transition metals could be systematically studied to develop new analytical methods for their quantification. researchgate.netresearchgate.net

Q & A

Q. What are the established synthetic routes for Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime?

The synthesis typically involves a multi-step process:

- Step 1 : Mannich reaction under acidic conditions using 1-(1,3-benzodioxol-5-yl)ethanone to form a Mannich base hydrochloride intermediate .

- Step 2 : Nucleophilic substitution with imidazole or other heterocycles to yield a ketone intermediate .

- Step 3 : Oxime formation via reaction with hydroxylamine hydrochloride in ethanol, catalyzed by potassium hydroxide .

Purification often involves recrystallization from ethanol or acetonitrile to isolate the oxime product .

Q. What analytical techniques confirm the molecular structure of this oxime?

- Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups (e.g., oxime C=N-OH stretch at ~3200 cm⁻¹) and aromatic protons .

- X-ray crystallography : Resolves bond lengths, dihedral angles, and intramolecular hydrogen bonding (e.g., O–H···N interactions) . SHELX software is widely used for refinement .

Q. How do solubility properties influence experimental design?

The oxime is typically soluble in polar aprotic solvents (e.g., ethanol, acetonitrile) but insoluble in hexane. Recrystallization from ethanol is common for purification . Solvent choice impacts reaction kinetics and crystallization efficiency.

Advanced Research Questions

Q. How can synthetic yields be optimized for oxime formation?

Q. How to resolve contradictions in spectral or crystallographic data?

Q. What computational methods predict the compound’s reactivity or electronic properties?

Q. What methodologies evaluate antifungal activity?

Q. How to address stability issues during storage or handling?

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- Safety protocols : Use NIOSH-approved respirators (P95) and chemically resistant gloves during handling .

Q. What role do hydrogen bonds play in the compound’s crystal structure?

Intramolecular O–H···N bonds induce planarity in the oxime moiety, stabilizing the E-isomer. Intermolecular hydrogen bonds form dimers, influencing packing efficiency and melting points .

Q. How to assess ecological impact given limited data?

- Preliminary tests : Perform in silico biodegradability predictions (e.g., EPI Suite).

- Tiered testing : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) if computational results suggest risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.